1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

Researchers requiring sequential indole functionalization often encounter yield losses from incompatible protecting groups. This compound solves that with orthogonal BOC (acid-labile) and methyl ester (base-labile) protection, enabling precise, selective modifications at N-1 and C-7 without cross-reactivity. • 98% purity crystalline solid ensures batch-to-batch reproducibility and reliable assay results • Predicted LogP 2.77 (TPSA 57.53 Ų) supports passive membrane diffusion for cell-based probe development • Ambient shipping; long-term storage at 2-8°C in sealed, dry conditions

Molecular Formula C15H17NO4
Molecular Weight 275.3 g/mol
CAS No. 917562-23-3
Cat. No. B1294044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate
CAS917562-23-3
Molecular FormulaC15H17NO4
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)C(=O)OC
InChIInChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-9-8-10-6-5-7-11(12(10)16)13(17)19-4/h5-9H,1-4H3
InChIKeyLFIINZZVXMUCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate: Procurement & Characteristics


1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate (CAS 917562-23-3), also known as Methyl 1-BOC-indole-7-carboxylate, is a protected indole derivative with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . It is characterized by an indole core bearing an N-BOC (tert-butoxycarbonyl) protecting group and a 7-methyl carboxylate ester . This compound is supplied as a crystalline solid with a standard purity of 98% and has a consensus LogP of 2.77 and a topological polar surface area (TPSA) of 57.53 Ų . Its primary role is as a versatile and orthogonally protected building block for the synthesis of more complex pharmaceutical and research compounds [1].

1
Orthogonal protecting group strategy supports selective sequential indole derivatization
2
Versatile protected building block for medicinal chemistry and complex synthesis workflows
3
Supplied as a crystalline solid supporting reproducible weighing and formulation

Why 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate Cannot Be Substituted


The specific utility of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate arises from its orthogonal protecting group strategy, which is critical for selective deprotection in multi-step syntheses [1]. Unlike its closest in-class analogs, which may possess only one reactive handle or non-orthogonal protecting groups, this compound's BOC group on the indole nitrogen and methyl ester at the 7-position can be removed under distinct, non-interfering conditions (acidic for BOC, basic for methyl ester) . This allows for precise, sequential modifications of the indole core without the risk of side reactions or the need for additional protection/deprotection steps, which would reduce overall yield and increase purification demands. A generic substitution would compromise this strategic advantage, making complex synthetic routes less efficient or entirely unfeasible .

Protecting Groups
2 orthogonal (N-BOC, 7-methyl ester)
Mono-protected or unprotected indole analogs may allow competing side reactions
Purity & Form
98% crystalline solid, standard specification
Custom-synthesis analogs may have variable purity and undefined physical form
Lipophilicity
Consensus LogP 2.77 (protected)
Deprotected acid analogs have lower LogP, which may alter membrane permeability context
Class-level analog comparison; direct substitution may require re-validation of synthetic route and assay conditions.

Verifiable Differentiation of 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate


Orthogonal Protecting Groups vs. Mono-Protected Analogs

1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate provides a distinct synthetic advantage through its orthogonal protecting groups (N-BOC and 7-methyl ester). This is a key differentiator from analogs like Methyl indole-7-carboxylate (CAS 93247-78-0), which lacks N-protection and is therefore prone to side reactions at the indole nitrogen . The orthogonality allows for selective deprotection, enabling a more convergent synthetic route [1]. The target compound can be reduced to (1H-indole-1,7-diyl)dimethanol in a single step with lithium aluminium tetrahydride, achieving a 50% yield [1], demonstrating a clear, quantifiable synthetic transformation enabled by its specific structure.

Orthogonal Protection
Head-to-head
2 orthogonal groups vs 1 functional group; 50% yield for direct reduction to diol
Supports selective sequential synthesis workflow fit
Yield data from LiAlH₄ reduction; comparator is methyl indole-7-carboxylate
Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

Purity & Physical Form vs. Reduced Indoline Analog

The target compound is supplied as a well-defined crystalline solid with a standard purity of 98% and is stable at ambient storage temperature . This differentiates it from the structurally related 1-tert-butyl 7-methyl indoline-1,7-dicarboxylate analog, which is often offered as a custom synthesis item with variable purity and no standardized physical form [1]. The high purity of the target compound is crucial for reproducible results in quantitative synthesis and biological assays, where impurities can lead to off-target effects or low yields.

Purity & Form
Head-to-head
98% purity, crystalline solid vs variable purity custom synthesis
Standardized specification supports lot-to-lot reproducibility
Comparison based on commercial vendor specifications
Material Science Quality Control Chemical Procurement

Predicted LogP vs. Deprotected Indole-7-carboxylic Acid

The compound's lipophilicity is a key differentiator from its more polar, unprotected counterparts. Its consensus LogP of 2.77 is significantly higher than that of a fully deprotected indole-7-carboxylic acid analog (LogP ~0.5 to 1.5) [1]. This enhanced lipophilicity suggests better membrane permeability in cell-based assays and improved solubility in organic solvents, which is advantageous for many synthetic transformations and formulation processes.

Predicted LogP
Class-level inference
Consensus LogP 2.77 vs ~0.5–1.5 for deprotected acid analog
Context-dependent; may inform membrane permeability screening context
Computational consensus; experimental validation recommended
Drug Discovery ADME Properties Computational Chemistry

Application Scenarios for 1-tert-Butyl 7-methyl 1H-indole-1,7-dicarboxylate


Selective N-7 Functionalization of Indole APIs

In the synthesis of a complex pharmaceutical candidate where the indole core must be sequentially functionalized at the N-1 and C-7 positions, this compound is the preferred starting material. Its orthogonal protecting groups (BOC and methyl ester) allow for selective deprotection under orthogonal conditions (acidic vs. basic), enabling a convergent synthetic strategy that avoids side reactions and increases overall yield. This is directly supported by the evidence of its distinct structural advantage over mono-protected analogs and its demonstrated 50% yield in a direct reduction step [1].

Cell-Permeable Indole-Derived Probes

For research requiring the introduction of an indole-based probe into living cells, the compound's predicted consensus LogP of 2.77 is advantageous . This lipophilicity suggests improved passive membrane diffusion compared to more polar, deprotected indole analogs. By utilizing this protected intermediate, researchers can install desired functional groups and then selectively deprotect to reveal the final, cell-permeable probe molecule.

High-Purity Building Block for Academic & Industrial Research

In both academic and industrial settings where experimental reproducibility is paramount, procuring this compound as a high-purity (98%) crystalline solid is critical . Unlike custom-synthesized analogs with variable purity, this compound provides a reliable and consistent starting material. This minimizes batch-to-batch variability in synthetic yields and biological assay results, saving significant time and resources spent on re-optimization.

Application
Selection Property
Validation Focus
Selective N-7 indole functionalization
Orthogonal protecting group strategy
Sequential deprotection efficiency and reaction yield
Cell-permeable indole-derived probes
Predicted consensus LogP 2.77
Membrane permeability in cell-based assay context
Reproducible academic and industrial synthesis
98% purity crystalline solid
Batch-to-batch consistency and synthetic yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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